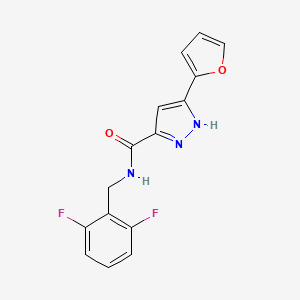

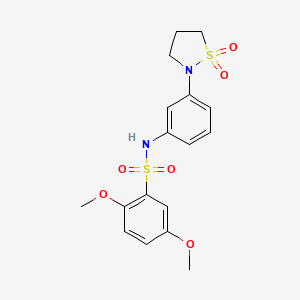

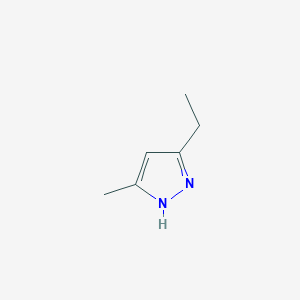

![molecular formula C14H19BrN2O5 B2929350 tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate CAS No. 1707714-76-8](/img/structure/B2929350.png)

tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, commonly known as BNPC, is a chemical compound that has been extensively studied for its potential use in scientific research. BNPC is a carbamate derivative that is used as a tool compound for the inhibition of serine hydrolases.

科学的研究の応用

Synthetic Phenolic Antioxidants

Phenolic antioxidants, including compounds structurally related to tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, are widely utilized across various industries to retard oxidative reactions and extend product shelf life. These compounds, notably 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in environmental matrices, raising concerns regarding their environmental fate and human exposure. Toxicity studies suggest potential hepatic toxicity and endocrine disrupting effects, emphasizing the need for novel antioxidants with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Bioactive Compound Separation

Three-phase partitioning (TPP) has emerged as a green, efficient, and scalable nonchromatographic bioseparation technology. This method is applicable for the separation and purification of various bioactive molecules from natural sources, potentially including compounds like tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate. The process involves parameters such as ammonium sulfate concentration, tert-butanol content, pH, and temperature to effectively separate and purify proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds (Jingkun Yan et al., 2018).

Methyl Tert-Butyl Ether (MTBE) Decomposition

The decomposition of MTBE, a substance structurally and functionally related to tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, highlights the potential for applying radio frequency (RF) plasma technology. This approach has shown feasibility for converting and decomposing MTBE into less harmful products, suggesting a method for mitigating environmental pollution from similar organic compounds (L. Hsieh et al., 2011).

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds, a category to which tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate may be related due to its nitro group, has been extensively investigated. Metal-catalyzed reductive carbonylation using CO as a reducing agent illustrates the diverse applications and mechanisms for transforming nitro aromatics into amides, isocyanates, carbamates, and ureas. This highlights potential methodologies for chemically modifying or synthesizing derivatives of tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate (A. M. Tafesh & J. Weiguny, 1996).

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, such as hydrogen bonding and van der waals forces . The bromine atom in the compound may also participate in halogen bonding, which can significantly influence the binding affinity and selectivity of the compound .

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds are known to induce a range of effects at the molecular and cellular level, including changes in gene expression, enzyme activity, and cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNAALPBDQURFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

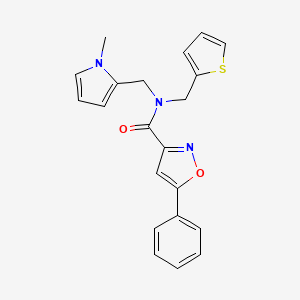

![(3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2929268.png)

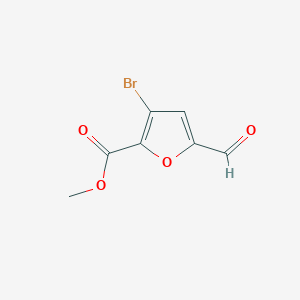

![N-(4-acetylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2929271.png)

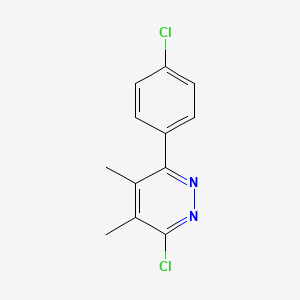

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)

![3,5-Dimethyl-4-[4-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2929284.png)

![4-[1-(2,5-Dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2929285.png)